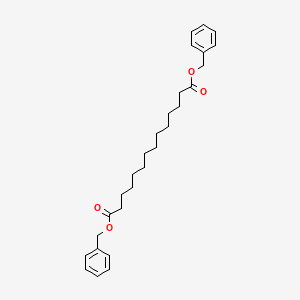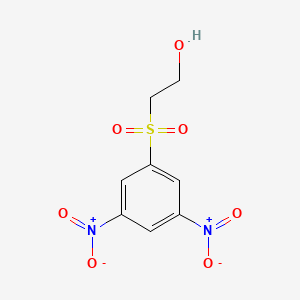
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is an organic compound that features a benzene ring substituted with nitro groups at the 3 and 5 positions, a sulfonyl group at the 1 position, and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps. One common method includes:
Sulfonation: The addition of a sulfonyl group, often using sulfur trioxide or chlorosulfonic acid.
Ethanol Substitution: The final step involves the substitution of an ethan-1-ol group, which can be done through various organic reactions, such as nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of industrial-grade reagents and controlled reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol involves its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical processes.
類似化合物との比較
Similar Compounds
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol group.
3,5-Dinitrobenzenesulfonic acid: Lacks the ethan-1-ol group but has similar nitro and sulfonyl substitutions.
2-(3,5-Dinitrobenzene-1-sulfonyl)ethanoic acid: Contains a carboxylic acid group instead of an ethan-1-ol group.
Uniqueness
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various industrial applications.
特性
CAS番号 |
105897-14-1 |
|---|---|
分子式 |
C8H8N2O7S |
分子量 |
276.23 g/mol |
IUPAC名 |
2-(3,5-dinitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H8N2O7S/c11-1-2-18(16,17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2 |
InChIキー |
DYHMDKXQMWHQPA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
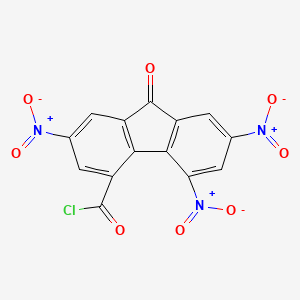
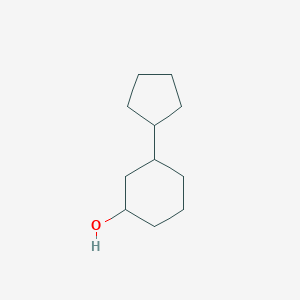
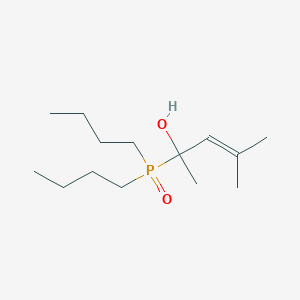
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
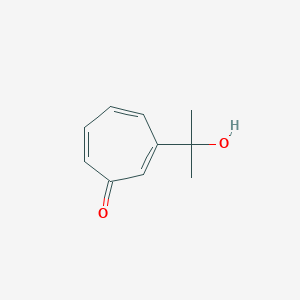
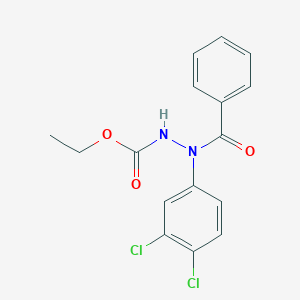
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
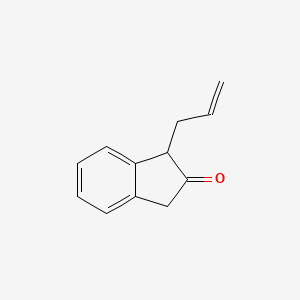
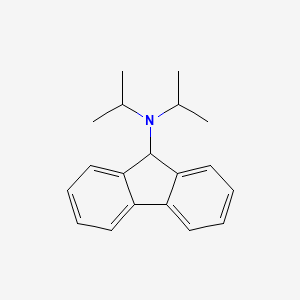
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
